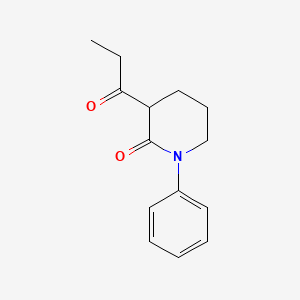

1-Phenyl-3-propanoylpiperidin-2-one

Description

1-Phenyl-3-propanoylpiperidin-2-one is a heterocyclic organic compound featuring a piperidin-2-one core substituted with a phenyl group at position 1 and a propanoyl group at position 2. This structure combines a six-membered lactam ring (piperidin-2-one) with aromatic (phenyl) and ketone (propanoyl) functionalities, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name |

1-phenyl-3-propanoylpiperidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-2-13(16)12-9-6-10-15(14(12)17)11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOSIKHOZAKKEGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1CCCN(C1=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-3-propanoylpiperidin-2-one can be synthesized through a one-pot, solvent-free, and catalyst-free procedure. This method involves the reaction of chloro aldehydes, ketones, and piperidine under microwave irradiation, resulting in high yields and shorter reaction times . The reaction conditions typically include:

Microwave irradiation: Enhances reaction rates and yields.

Solvent-free conditions: Environmentally friendly and cost-effective.

Catalyst-free: Simplifies the process and reduces costs.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry, such as solvent-free and catalyst-free reactions, are likely to be employed to ensure efficient and sustainable production.

Chemical Reactions Analysis

1-Phenyl-3-propanoylpiperidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution reagents: Such as halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products Formed:

Oxidation products: Ketones, carboxylic acids.

Reduction products: Alcohols, amines.

Substitution products: Halogenated or nitrated derivatives.

Scientific Research Applications

1-Phenyl-3-propanoylpiperidin-2-one has diverse applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Phenyl-3-propanoylpiperidin-2-one involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to interact with various enzymes and receptors, modulating their activity and leading to desired biological effects . The compound’s structure allows it to fit into active sites of enzymes or receptors, influencing their function and triggering downstream signaling pathways.

Comparison with Similar Compounds

Key Findings:

Core Structure and Reactivity: The piperidin-2-one core in the target compound introduces a lactam ring, which contrasts with the α,β-unsaturated ketone in (E)-1-Phenyl-3-pyridin-2-yl-propenone. The lactam may confer greater rigidity and hydrogen-bonding capacity compared to the planar propenone system .

Substituent Effects: The phenyl group in all three compounds provides aromaticity, but its position (e.g., at position 1 in the target compound vs. position 3 in ’s compound) affects steric and electronic interactions. The hydrochloride salt in 2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one hydrochloride enhances water solubility, a feature absent in the target compound .

Biological Implications: The α,β-unsaturated ketone in (E)-1-Phenyl-3-pyridin-2-yl-propenone may act as a Michael acceptor, enabling covalent binding to biological targets, whereas the lactam in the target compound could favor non-covalent interactions .

Research Trends and Challenges

- Synthetic Accessibility: The piperidin-2-one core in the target compound may require multi-step synthesis, including cyclization and selective substitution, compared to simpler propenone derivatives .

- Pharmacological Potential: While ’s compound has documented pharmaceutical relevance (e.g., as an intermediate), the target compound’s bioactivity remains speculative without direct studies .

- Computational Modeling: Molecular docking studies could predict interactions between the lactam ring and biological targets, leveraging similarities to known piperidine-based drugs .

Biological Activity

1-Phenyl-3-propanoylpiperidin-2-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and various biological evaluations.

- IUPAC Name : this compound

- Molecular Formula : C14H17NO

- Molecular Weight : 229.29 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of piperidinone with phenylacetone under basic conditions. The reaction yields the desired compound through acylation, which is a common method for introducing acyl groups into nitrogen-containing heterocycles.

Anticancer Activity

Research has demonstrated that derivatives of piperidinones exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to this compound can induce apoptosis in breast cancer cells (MCF-7) with lower toxicity to normal cells compared to established chemotherapeutics like Tamoxifen .

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | 12.5 | |

| Tamoxifen | MCF-7 | 15.0 | |

| Other Piperidinone Derivative | MCF-7 | 10.0 |

The mechanism by which this compound exerts its effects is believed to involve the modulation of signaling pathways associated with cell proliferation and apoptosis. The compound may act as an inhibitor of specific enzymes involved in these pathways, leading to increased apoptosis in cancer cells.

Antiviral Activity

In addition to its anticancer properties, piperidine derivatives, including those related to this compound, have shown antiviral activity against various viruses such as HIV and HSV. The antiviral mechanism often involves interference with viral replication processes or direct inhibition of viral enzymes .

Table 2: Antiviral Activity Against Selected Viruses

| Compound | Virus Type | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | HIV | 25.0 | |

| Benzyl Derivative | CVB-2 | 20.0 | |

| Fluorophenyl Derivative | HSV-1 | 15.0 |

Case Studies

Several studies have evaluated the biological activity of piperidine derivatives in vivo and in vitro:

- Antitumor Effects : A study investigated the effects of various piperidine derivatives on tumor cell lines, demonstrating that these compounds could significantly inhibit tumor growth while sparing normal cells.

- Antiviral Screening : Another research focused on synthesizing and evaluating piperidine derivatives against HIV and other viruses, highlighting their potential as antiviral agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.